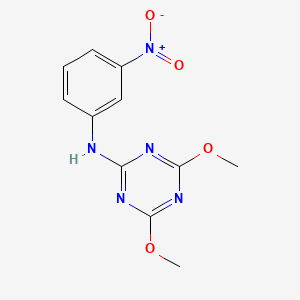
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide, also known as IB-MECA, is a selective agonist of the adenosine A3 receptor. It is a small molecule compound that has shown promising results in scientific research for a variety of applications. In
Applications De Recherche Scientifique
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has also been investigated for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide exerts its effects by binding selectively to the adenosine A3 receptor, which is expressed in various tissues including the brain, heart, and immune system. Activation of the adenosine A3 receptor by this compound leads to a cascade of intracellular signaling events, including the activation of protein kinases and the inhibition of adenylate cyclase. These signaling events ultimately lead to the biological effects of this compound, such as anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, this compound has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function. In animal studies, this compound has been shown to increase insulin sensitivity and improve glucose tolerance, making it a potential therapeutic agent for diabetes. This compound has also been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide is a small molecule compound that is relatively easy to synthesize and purify. It has been extensively studied in animal models and has shown promising results in various disease models. However, one limitation of this compound is its selectivity for the adenosine A3 receptor, which may limit its therapeutic potential in certain diseases. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in humans.
Orientations Futures
There are several areas of future research for 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide. One area of interest is the potential use of this compound in combination with other therapeutic agents for the treatment of cancer and inflammation. Another area of research is the development of more selective adenosine A3 receptor agonists with improved pharmacokinetic properties. Finally, further studies are needed to fully understand the potential of this compound in the treatment of neurological disorders, including the development of novel drug delivery systems for targeted delivery to the brain.
Méthodes De Synthèse
The synthesis of 3-(isobutyrylamino)-N-(2-methoxybenzyl)benzamide involves a multi-step process starting from 2-methoxybenzylamine. The first step involves the protection of the amine group with a Boc group, followed by acylation with isobutyryl chloride. The resulting intermediate is then subjected to a reductive amination with 2-methoxybenzaldehyde to yield this compound. The final product is purified by column chromatography to obtain a white solid with a purity of over 95%.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)18(22)21-16-9-6-8-14(11-16)19(23)20-12-15-7-4-5-10-17(15)24-3/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSFWADRCAJIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5803586.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803594.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5803597.png)
![3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5803613.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5803617.png)
![N-(3-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5803619.png)

![4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5803630.png)
![3-(4-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5803636.png)
![N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803641.png)

![N-(4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B5803654.png)
![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)
![1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5803680.png)